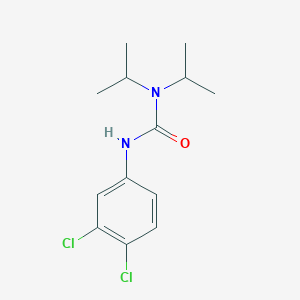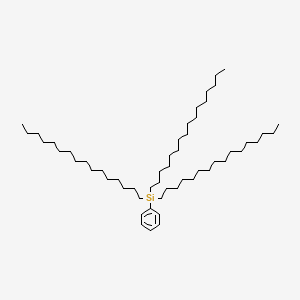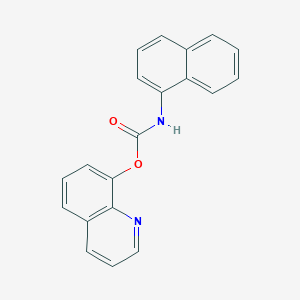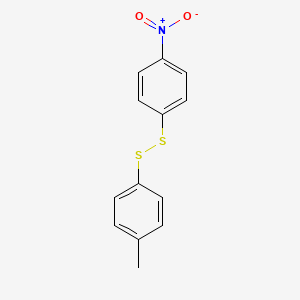
N'-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide typically involves the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with tetradecanehydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
化学反应分析
Types of Reactions
N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted quinoline compounds .
科学研究应用
N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .
相似化合物的比较
Similar Compounds
2-Oxo-1,2-dihydroquinoline-3-carboxamides: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
Quinoline N-oxides: These are oxidation products of quinoline derivatives and have distinct chemical properties.
Hydrazine derivatives: These compounds result from the reduction of hydrazones and have unique reactivity profiles.
Uniqueness
N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide is unique due to its specific structure, which combines a quinoline core with a hydrazone linkage and a long alkyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
CAS 编号 |
881664-59-1 |
|---|---|
分子式 |
C24H35N3O2 |
分子量 |
397.6 g/mol |
IUPAC 名称 |
N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]tetradecanamide |
InChI |
InChI=1S/C24H35N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-23(28)27-25-19-21-18-20-15-13-14-16-22(20)26-24(21)29/h13-16,18-19H,2-12,17H2,1H3,(H,26,29)(H,27,28)/b25-19+ |
InChI 键 |
RICZNACNIOJNRU-NCELDCMTSA-N |
手性 SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC2=CC=CC=C2NC1=O |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=CC2=CC=CC=C2NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[1,1'-Biphenyl]-4-yl 3-(furan-2-yl)acrylate](/img/structure/B11947748.png)







